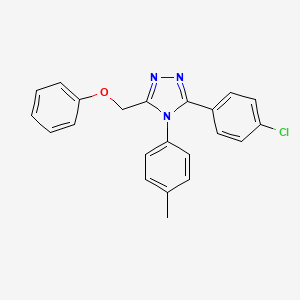
4,6-Dichloro-2-(diethylamino)pyrimidine-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloro-2-(diethylamino)pyrimidine-5-carbaldehyde is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, a diethylamino group at position 2, and an aldehyde group at position 5.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-(diethylamino)pyrimidine-5-carbaldehyde can be achieved through various methods. One common method involves the Vilsmeier-Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . Another approach is the regioselective dechlorination of 2,4-dichloropyrimidines to obtain 2-chloropyrimidines .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of 2-amino-4,6-dichloropyrimidine with diethylamine under controlled conditions. The reaction mixture is then subjected to a Vilsmeier-Haack reaction to introduce the aldehyde group at position 5 .
化学反应分析
Types of Reactions: 4,6-Dichloro-2-(diethylamino)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo aromatic nucleophilic substitution (SNAr) reactions, where the chlorine atoms are replaced by nucleophiles such as amines, alkoxides, or thiols.
Reduction Reactions: The aldehyde group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation Reactions: The compound can participate in condensation reactions with hydrazines to form pyrazole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alkoxides, and thiols.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF) are commonly used.
Condensation Reactions: Hydrazines in the presence of catalytic amounts of acids or bases are used for condensation reactions.
Major Products:
Substitution Reactions: Products include substituted pyrimidines with various functional groups replacing the chlorine atoms.
Reduction Reactions: The major product is 4,6-dichloro-2-(diethylamino)pyrimidine-5-methanol.
Condensation Reactions: Products include pyrazole derivatives.
科学研究应用
4,6-Dichloro-2-(diethylamino)pyrimidine-5-carbaldehyde has several scientific research applications:
作用机制
The mechanism of action of 4,6-Dichloro-2-(diethylamino)pyrimidine-5-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form substituted products. The aldehyde group can undergo nucleophilic addition reactions, leading to the formation of various derivatives .
相似化合物的比较
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde: Similar in structure but contains an amino group at position 2 instead of a diethylamino group.
4,6-Dichloro-2-methylthiopyrimidine-5-carbaldehyde: Contains a methylthio group at position 2 instead of a diethylamino group.
Uniqueness: 4,6-Dichloro-2-(diethylamino)pyrimidine-5-carbaldehyde is unique due to the presence of the diethylamino group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
属性
CAS 编号 |
111953-91-4 |
|---|---|
分子式 |
C9H11Cl2N3O |
分子量 |
248.11 g/mol |
IUPAC 名称 |
4,6-dichloro-2-(diethylamino)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C9H11Cl2N3O/c1-3-14(4-2)9-12-7(10)6(5-15)8(11)13-9/h5H,3-4H2,1-2H3 |
InChI 键 |
DPLGWONNJCISKN-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=NC(=C(C(=N1)Cl)C=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


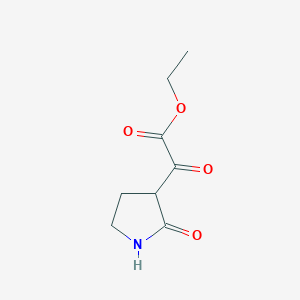


![1H-Indole, 3-acetyl-1-[(4-methylphenyl)sulfonyl]-2-phenyl-](/img/structure/B12917505.png)
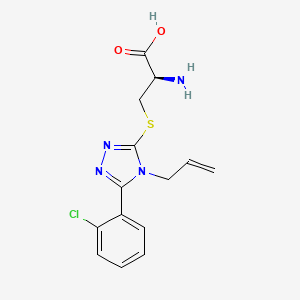
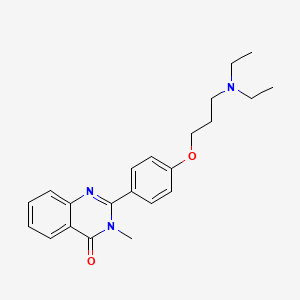
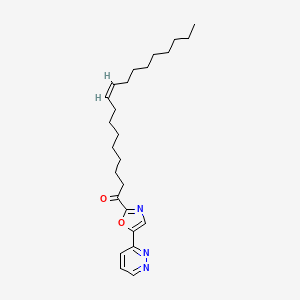
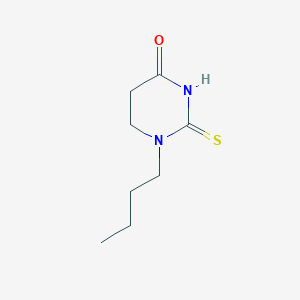
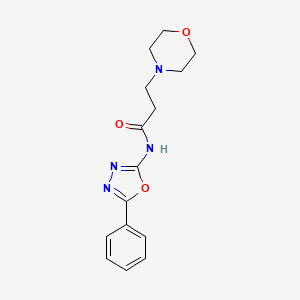

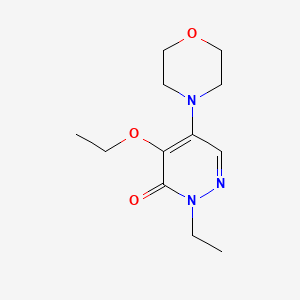
![8a-(2,4-Dimethylphenyl)tetrahydro-2h-pyrrolo[2,1-b][1,3]oxazin-6(7h)-one](/img/structure/B12917559.png)
